2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Overview
Description
2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an ethyl linkage to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(2-methoxyphenyl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2-(2-methoxyphenyl)ethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The ethyl linkage provides flexibility, allowing the compound to fit into the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
Uniqueness
2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFNYUMVDLESB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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